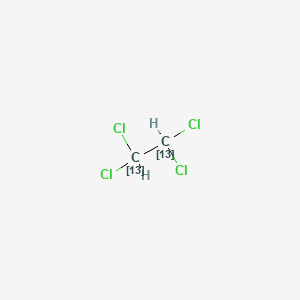

1,1,2,2-Tetrachloro(~13~C_2_)ethane

Description

Significance of Stable Isotope Tracers in Environmental and Mechanistic Studies

Stable isotope tracers are atoms with a heavier, less common, but non-radioactive nucleus. nih.gov In organic compounds, carbon-12 (¹²C) is the most abundant isotope, while carbon-13 (¹³C) is a naturally occurring stable isotope that makes up about 1.1% of all carbon on Earth. wikipedia.orgmedchemexpress.com By synthesizing compounds with an enriched amount of ¹³C, scientists create tracers that can be distinguished from their naturally abundant counterparts using techniques like mass spectrometry. nih.gov

The significance of these tracers lies in their ability to act as a tag, allowing researchers to follow a compound through intricate processes without altering its chemical behavior. nih.govalfa-chemistry.com This has profound implications for various scientific fields:

Environmental Science: Stable isotopes are invaluable for tracking the movement and degradation of pollutants in soil, water, and air. hutton.ac.ukacs.org They help identify contamination sources, determine the pathways of environmental breakdown (biodegradation or abiotic degradation), and assess the effectiveness of remediation strategies. youtube.comnist.gov For instance, analyzing the isotopic signature of contaminants can reveal whether they are being naturally attenuated in an aquifer. amazonaws.com

Mechanistic Chemistry: In studying chemical reactions, stable isotope labeling helps to elucidate reaction mechanisms. nih.gov By observing which bonds are broken and where the labeled atoms end up in the products, chemists can deduce the step-by-step pathway of a transformation. This is particularly useful for understanding complex processes like reductive dechlorination of chlorinated solvents. nih.gov

Metabolic Research: In biochemistry, ¹³C-labeled compounds are used to trace metabolic pathways in living organisms, from microbes to mammals. alfa-chemistry.comnih.gov This knowledge is crucial for understanding fundamental biological processes and the mechanisms of disease. nih.gov

The use of stable isotopes provides a dynamic view of processes that would be impossible to obtain through simple concentration measurements alone. nih.gov

Evolution of Research on Chlorinated Ethanes and Their Isotopic Analogs

Chlorinated ethanes, including 1,1,2,2-tetrachloroethane (B165197), are synthetic compounds that were historically produced in large quantities. cdc.gov 1,1,2,2-Tetrachloroethane was primarily used as a chemical intermediate in the synthesis of other chlorinated solvents like trichloroethylene (B50587) and tetrachloroethylene, and also as an industrial solvent for degreasing metals, in paint removers, and for extracting oils and fats. nih.govepa.govwikipedia.org

Widespread use and improper disposal led to significant environmental contamination, with these compounds being frequently detected in soil and groundwater at industrial sites. ontosight.ainih.govresearchgate.net Due to their toxicity and persistence, the production and use of many chlorinated ethanes, including 1,1,2,2-tetrachloroethane, have been drastically reduced since the 1980s. cdc.govepa.govepa.gov

This history of contamination spurred extensive research into the environmental fate of these chemicals. Early studies focused on their distribution and toxicity. cdc.gov However, a critical challenge was to understand how these compounds degrade in the environment. Research has shown that chlorinated ethanes can undergo abiotic and biotic degradation processes, often through reductive dechlorination under anaerobic conditions. nih.govresearchgate.net

The advent of Compound-Specific Isotope Analysis (CSIA) revolutionized this field of research. amazonaws.com CSIA measures the isotopic ratios (e.g., ¹³C/¹²C) of a specific contaminant. Since degradation processes often favor the reaction of molecules with lighter isotopes (a phenomenon known as kinetic isotope fractionation), the remaining pool of the contaminant becomes enriched in the heavier isotope. acs.orgnih.gov By measuring this isotopic shift, scientists can identify and quantify degradation in the field. nih.govresearchgate.net The development of isotopic analogs, such as 1,1,2,2-Tetrachloro(¹³C₂)ethane, provided a complementary and more direct tool to probe these degradation pathways in controlled laboratory settings.

Scope and Contribution of 1,1,2,2-Tetrachloro(¹³C₂)ethane in Advancing Chemical and Environmental Science

1,1,2,2-Tetrachloro(¹³C₂)ethane is a specific isotopic analog where both carbon atoms in the ethane (B1197151) backbone are the ¹³C isotope. nih.gov This "doubly labeled" tracer is particularly powerful for mechanistic studies. When it is introduced into a system (e.g., a microbial culture or a reactive mineral suspension), its degradation products can be unequivocally identified by their unique mass in a mass spectrometer.

The primary contribution of 1,1,2,2-Tetrachloro(¹³C₂)ethane is in providing unambiguous evidence for specific degradation pathways. For example, in studying the reductive dechlorination of 1,1,2,2-tetrachloroethane by microorganisms or reactive minerals, researchers can add the ¹³C-labeled compound and trace the formation of labeled daughter products like trichloroethene, dichloroethene, vinyl chloride, and ethene. This helps to:

Confirm Transformation Pathways: It provides definitive proof that a specific transformation is occurring, rather than just disappearing due to sorption or other non-degradative processes.

Identify Intermediates: It allows for the positive identification of transient or low-concentration intermediates that might otherwise be difficult to detect against a complex background matrix.

Quantify Reaction Rates: By monitoring the disappearance of the labeled reactant and the appearance of labeled products over time, precise reaction kinetics can be determined.

Research using ¹³C-labeled chlorinated compounds has systematically unraveled the factors controlling their degradation. For instance, studies on the related compound tetrachloroethene (PCE) have used ¹³C-labeling to determine the carbon isotope fractionation associated with dechlorination by different bacterial strains and abiotic pathways. nih.gov This fundamental data is critical for interpreting field-based CSIA results. While specific published studies focusing solely on 1,1,2,2-Tetrachloro(¹³C₂)ethane are highly specialized, its use follows these established principles to clarify the environmental fate of 1,1,2,2-tetrachloroethane, a significant environmental pollutant.

Interactive Data Table: Properties of 1,1,2,2-Tetrachloroethane and its ¹³C₂ Isotopic Analog

This table compares the fundamental properties of the unlabeled compound and its stable isotope-labeled counterpart.

| Property | 1,1,2,2-Tetrachloroethane | 1,1,2,2-Tetrachloro(¹³C₂)ethane | Data Source |

| Chemical Formula | C₂H₂Cl₄ | [¹³C]₂H₂Cl₄ | nist.gov |

| Molar Mass | 167.85 g/mol | 169.8 g/mol | nih.govnist.gov |

| Appearance | Colorless liquid | Colorless liquid | wikipedia.org |

| Odor | Sweet, chloroform-like | Not specified, expected to be similar | wikipedia.org |

| Boiling Point | 146.5 °C | Not specified, expected to be very similar | wikipedia.org |

| Melting Point | -44 °C | Not specified, expected to be very similar | wikipedia.org |

| Solubility in Water | 2.9 g/L at 20 °C | Not specified, expected to be very similar | wikipedia.org |

| log P (Octanol/Water) | 2.39 | 2.4 | nih.govnih.gov |

Properties

IUPAC Name |

1,1,2,2-tetrachloro(1,2-13C2)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFMBZIOSGYJDE-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]([13CH](Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745819 | |

| Record name | 1,1,2,2-Tetrachloro(~13~C_2_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212266-24-5 | |

| Record name | 1,1,2,2-Tetrachloro(~13~C_2_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 212266-24-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1,2,2 Tetrachloro 13c 2 Ethane

Strategies for Carbon-13 Isotopic Enrichment

Precursor Selection and Isotopic Incorporation

The primary strategy for the synthesis of 1,1,2,2-Tetrachloro(13C2)ethane involves the use of a two-carbon building block that is already doubly labeled with 13C. The most logical and efficient precursors are therefore 13C2-acetylene or 13C2-ethylene.

Commercially available Ethylene (B1197577) (1,2-13C2) , with isotopic purity often exceeding 99 atom % 13C, stands out as a prime starting material. docbrown.infogoogle.com Its use directly introduces the contiguous 13C-13C bond that will form the backbone of the target molecule.

Alternatively, Acetylene-13C2 can be employed. A versatile method for producing this precursor starts from elemental Carbon-13. nih.govnih.gov In this process, elemental 13C is reacted with calcium metal at high temperatures to form calcium carbide-13C2 (Ca13C2). nih.gov Subsequent hydrolysis of the labeled calcium carbide generates Acetylene-13C2, which can then be used in further synthetic steps. nih.govnih.gov This approach offers a fundamental route to 13C2-labeled building blocks from a basic source of the isotope. nih.gov

Reaction Pathways for Labeled Compound Formation

With the labeled precursors in hand, established chlorination reactions are utilized to form the tetrachlorinated ethane (B1197151) structure.

The most direct route to 1,1,2,2-Tetrachloroethane (B165197) involves the catalytic addition of chlorine to ethylene . wikipedia.org This reaction is known to produce the compound with high purity. wikipedia.org For the synthesis of the labeled analogue, 13C2-ethylene would be reacted with chlorine gas. The reaction is typically catalyzed by Lewis acids, such as ferric chloride (FeCl3). semanticscholar.orgresearchgate.net To ensure a high yield, these reactions are generally conducted in a closed system. wikipedia.org The reaction can be summarized as:

H213C=13CH2 + 2 Cl2 → Cl2H13C-13CHCl2

Another viable pathway is the chlorination of acetylene . wikipedia.org In this case, 13C2-acetylene would be reacted with chlorine. This reaction is also typically performed in the presence of a catalyst like ferric chloride. semanticscholar.org

H13C≡13CH + 2 Cl2 → Cl2H13C-13CHCl2

Other potential, though less direct, routes could involve the chlorination of 13C2-ethane or 1,2-dichloro(13C2)ethane. wikipedia.org However, starting from the unsaturated precursors, ethylene or acetylene, is generally more straightforward.

Advanced Purification and Isotopic Verification Techniques

Following the synthesis, rigorous purification and comprehensive spectroscopic analysis are essential to isolate the desired 1,1,2,2-Tetrachloro(13C2)ethane and confirm its isotopic enrichment and structural integrity.

Chromatographic Purification Methods

Given the volatile nature of 1,1,2,2-tetrachloroethane, preparative gas chromatography (pGC) is an ideal technique for its purification. docbrown.infoepa.gov pGC utilizes large-diameter columns to handle larger quantities of material, allowing for the separation of the desired product from unreacted starting materials, by-products, and any unlabeled contaminants. epa.gov The collected fractions can be trapped, providing a high-purity sample of 1,1,2,2-Tetrachloro(13C2)ethane.

Analytical gas chromatography (GC) methods, such as those outlined by the U.S. Environmental Protection Agency (EPA) for chlorinated hydrocarbons, can be adapted to monitor the purity of the collected fractions. nih.govepa.gov These methods often employ fused-silica capillary columns and detectors like a flame ionization detector (FID) or an electron capture detector (ECD) for high-resolution separation and sensitive detection. wikipedia.orgnih.gov

Spectroscopic Confirmation of Isotopic Labeling

A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides definitive confirmation of the successful synthesis and isotopic labeling of 1,1,2,2-Tetrachloro(13C2)ethane.

Mass Spectrometry (MS):

Mass spectrometry is a primary tool for confirming the incorporation of the 13C isotopes. The molecular weight of unlabeled 1,1,2,2-tetrachloroethane is approximately 167.85 g/mol . nih.gov For 1,1,2,2-Tetrachloro(13C2)ethane, the expected molecular weight is approximately 169.8 g/mol , a clear shift of +2 mass units due to the two 13C atoms. docbrown.info

The mass spectrum of the unlabeled compound shows a characteristic cluster of peaks for the molecular ion due to the natural isotopic abundance of chlorine (35Cl and 37Cl). nih.govnist.gov The fragmentation pattern of the labeled compound is expected to be similar to the unlabeled one, but with the corresponding fragments containing the carbon backbone shifted by two mass units. docbrown.info Isotope dilution GC/MS methods are commonly used for the analysis of volatile organic compounds and can be applied here for precise quantification and structural confirmation. epa.gov

13C Nuclear Magnetic Resonance (NMR) Spectroscopy:

13C NMR spectroscopy offers unambiguous proof of the incorporation and position of the 13C labels. In a proton-decoupled 13C NMR spectrum, unlabeled 1,1,2,2-tetrachloroethane, being a symmetrical molecule, exhibits a single signal. nih.govspectrabase.com Similarly, 1,1,2,2-Tetrachloro(13C2)ethane would also be expected to show a single chemical shift.

The key diagnostic feature for the labeled compound would be the presence of 13C-13C spin-spin coupling . Due to the low natural abundance of 13C (about 1.1%), such coupling is not observed in the spectrum of the unlabeled compound. bhu.ac.inlibretexts.org In the spectrum of 1,1,2,2-Tetrachloro(13C2)ethane, the signal for the carbon atoms would appear as a doublet, resulting from coupling to the adjacent 13C nucleus. This provides definitive evidence of the intact 13C-13C bond in the final product. The magnitude of the one-bond 13C-13C coupling constant (1JCC) would further characterize the molecule.

Table of Compounds

| Compound Name |

| 1,1,2,2-Tetrachloroethane |

| 1,1,2,2-Tetrachloro(13C2)ethane |

| Ethylene |

| Ethylene (1,2-13C2) |

| Acetylene |

| Acetylene-13C2 |

| 1,2-dichloroethane |

| 1,2-dichloro(13C2)ethane |

| Ferric chloride |

| Chlorine |

| Calcium carbide-13C2 |

| Carbon-13 |

| 1,1,2-trichloroethane (B165190) |

Advanced Analytical Techniques for Isotopic Analysis of 1,1,2,2 Tetrachloro 13c 2 Ethane and Its Transformation Products

Sample Preparation and Extraction Methodologies for Isotopic Analysis

Proper sample preparation and extraction are critical for obtaining accurate and precise isotopic data. The chosen method must efficiently isolate the target analytes from the sample matrix without causing isotopic fractionation.

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and efficient sample preparation technique. sigmaaldrich.com It utilizes a coated fiber to extract analytes from a sample, either by direct immersion or by exposure to the headspace. sigmaaldrich.com For volatile compounds like 1,1,2,2-tetrachloroethane (B165197), headspace SPME is often preferred as it minimizes matrix effects. cdc.govsigmaaldrich.com

The extracted analytes are then thermally desorbed directly into the GC injector for analysis. sigmaaldrich.com Various fiber coatings are available, and the choice depends on the polarity and volatility of the target compounds. sigmaaldrich.com For chlorinated solvents, polydimethylsiloxane/carboxen (PDMS/CAR) fibers have shown effective uptake. acs.org SPME is a valuable technique for concentrating trace levels of contaminants from water and other matrices for subsequent isotopic analysis. nih.govresearchgate.net

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying compounds in complex samples. It involves adding a known amount of an isotopically labeled version of the analyte (e.g., ¹³C-labeled 1,1,2,2-tetrachloroethane) to the sample as an internal standard. isotope.com

Because the labeled standard is chemically identical to the native analyte, it behaves the same way during extraction, cleanup, and analysis. Any losses of the analyte during sample preparation will be mirrored by losses of the labeled standard. By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined. isotope.com The combination of isotope dilution with high-resolution mass spectrometry (ID-HRMS) is particularly powerful for achieving very low detection limits. cdc.govisotope.com

Quality Assurance and Quality Control in Isotopic Measurement

A robust QA/QC program for compound-specific isotope analysis (CSIA) of ¹³C-labeled compounds involves a multi-faceted approach, including method validation, the use of standards, instrument performance checks, and clear data acceptance criteria. nih.gov

Certified Reference Materials and Internal Standards

The accuracy of isotopic measurements is heavily reliant on the use of well-characterized reference materials. For the analysis of 1,1,2,2-Tetrachloro(¹³C₂)ethane, this includes:

Certified Reference Materials (CRMs): When available, CRMs of known isotopic composition are used to calibrate the measurement scale and to assess the trueness of the analytical method. These materials are certified by a recognized body and come with a certificate stating the property values and their uncertainties.

Internal Standards: A very effective solution for accurate quantification and for monitoring the analytical process is the use of an internal standard—a molecule chemically similar to the analyte but with a distinct isotopic signature. libios.fr In the context of analyzing transformation products, 1,1,2,2-Tetrachloro(¹³C₂)ethane itself can serve as an internal standard, or another ¹³C-labeled compound not expected in the samples can be used. libios.fr This helps to correct for variations in instrument response and sample matrix effects.

External Referencing Schemes: This involves analyzing a reference material with a known stable isotope ratio separately from the sample. The results from the sample are then compared to the reference material to determine the isotope ratio of the sample. nih.gov

Method Validation

Before implementation for routine analysis, the entire analytical method must be thoroughly validated. Key validation parameters are assessed to ensure the method is fit for its intended purpose.

| Parameter | Description | Typical Acceptance Criteria |

| Precision | The closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (RSD). | RSD < 1-2% for replicate measurements. nih.gov |

| Trueness/Bias | The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. It is assessed using CRMs. | Bias between 0.01% and 1% for most compounds. nih.gov |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) > 0.995 for calibration curve. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio (S/N) ≥ 3. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio (S/N) ≥ 10. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Chromatographic resolution of analyte peak from interferences. |

Instrumental Performance and Data Acceptance

Continuous monitoring of the analytical instrumentation, typically Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) or Gas Chromatography-Quadrupole Mass Spectrometry (GC-qMS), is critical. nih.govresearchgate.net

Instrumental settings such as ionization energy, split ratio, and dwell times must be systematically optimized to achieve the best possible precision. nih.gov For instance, a quality control protocol can be proposed based on a metabolite containing selenium to assess instrument performance due to selenium's ideal isotopic pattern for referencing carbon isotopologue distributions. nih.gov

The following table outlines typical QC checks and data acceptance criteria applied during an analytical sequence.

| QC Check | Frequency | Purpose | Acceptance Criteria |

| Instrument Blank | Beginning of each batch and every 10-20 samples | To check for system contamination and carryover. | Analyte response should be below the LOD. |

| Calibration Check | Beginning and end of each batch | To verify the stability of the instrument's calibration. | Measured value should be within ±10% of the true value. |

| Reference Standard | Every 5-10 samples | To monitor the stability of the isotopic measurement over time. | δ¹³C value should be within ±0.5‰ of the certified value. |

| Duplicate Sample | One per batch or 10% of samples | To assess method precision for a given sample matrix. | Relative Percent Difference (RPD) should be < 15%. |

By adhering to these stringent QA/QC procedures, laboratories can ensure that the data generated for the isotopic analysis of 1,1,2,2-Tetrachloro(¹³C₂)ethane and its degradation products are of high quality, reliable, and scientifically sound. This is essential for accurately tracking the fate and transformation pathways of the compound in environmental or biological systems. hydroisotop.de

Environmental Transformation Pathways and Mechanisms of 1,1,2,2 Tetrachloroethane and Its Isotopic Analogs

Biotic Degradation Mechanisms

Under anaerobic conditions, 1,1,2,2-tetrachloroethane (B165197) undergoes biotic degradation primarily through reductive dechlorination. This process involves the sequential removal of chlorine atoms, leading to the formation of less chlorinated and often less toxic daughter products. Two principal pathways have been identified: hydrogenolysis and dichloroelimination. cdc.govusgs.govnih.gov

Reductive Dechlorination Pathways

Reductive dechlorination is the cornerstone of the natural attenuation of 1,1,2,2-tetrachloroethane in anaerobic environments. This process can proceed through two distinct mechanisms, often occurring simultaneously. usgs.govnih.gov

Hydrogenolysis involves the replacement of a chlorine atom with a hydrogen atom. acs.orgresearchgate.net In the case of 1,1,2,2-tetrachloroethane, this pathway leads to the formation of 1,1,2-trichloroethane (B165190). cdc.govusgs.govnih.govnih.gov This reaction is a critical first step in the detoxification process, initiating the breakdown of the highly chlorinated parent compound. Studies have shown that hydrogenolysis is a major initial transformation pathway for 1,1,2,2-tetrachloroethane in various anaerobic environments, including wetland sediments and contaminated aquifers. nih.govnih.gov In some microcosm studies, hydrogenolysis to 1,1,2-trichloroethane was the predominant initial degradation step. nih.govresearchgate.net However, the subsequent degradation of 1,1,2-trichloroethane can be slow and may lead to its accumulation before further dechlorination occurs.

Dichloroelimination involves the removal of two chlorine atoms from adjacent carbon atoms, resulting in the formation of a double bond. acs.orgresearchgate.net For 1,1,2,2-tetrachloroethane, this pathway yields 1,2-dichloroethene (1,2-DCE). cdc.govusgs.govnih.gov This process is energetically more favorable than hydrogenolysis. acs.org Both cis-1,2-DCE and trans-1,2-DCE isomers can be formed, with the ratio of these products varying depending on the specific microbial communities and environmental conditions. acs.orgresearcher.life Dichloroelimination often occurs concurrently with hydrogenolysis, and the relative importance of each pathway can be influenced by factors such as the local redox conditions and the composition of the microbial consortium. usgs.govnih.gov From 1,1,2-trichloroethane, a subsequent dichloroelimination step can lead to the formation of the highly toxic vinyl chloride (VC). nih.govnih.gov

Microbial Consortia and Specific Dehalogenating Microorganisms Involved

The intricate process of 1,1,2,2-tetrachloroethane degradation is not carried out by a single microbial species but rather by a consortium of microorganisms working in concert. Within these communities, specific groups of bacteria have been identified as key players in the reductive dechlorination process.

Role of Dehalococcoides spp. and Related Genera

Members of the genus Dehalococcoides are well-known for their ability to carry out organohalide respiration, using chlorinated compounds as electron acceptors for energy generation. researchgate.net While much of the research on Dehalococcoides has focused on the degradation of chlorinated ethenes like tetrachloroethene (PCE) and trichloroethene (TCE), their involvement in the degradation of chlorinated ethanes is also recognized. researchgate.netethz.chnih.govepa.gov Bioaugmentation with a Dehalococcoides spp.-containing culture has been shown to effectively convert 1,1,2,2-tetrachloroethane to ethene and vinyl chloride, suggesting that this bacterium can facilitate the complete dechlorination process. nih.govresearchgate.net In these instances, it is proposed that 1,1,2,2-tetrachloroethane is initially degraded via dichloroelimination to DCEs, which are then further dechlorinated by Dehalococcoides. nih.govresearchgate.net The presence of Dehalococcoides has been detected in environments where significant degradation of 1,1,2,2-tetrachloroethane and its daughter products, including the conversion of VC to ethene, is occurring. nih.gov

Contributions of Dehalogenimonas sp. and Other Anaerobic Bacteria

The genus Dehalogenimonas, another member of the phylum Chloroflexi, has also been implicated in the reductive dechlorination of chlorinated ethanes. nih.gov Species within this genus are obligate organohalide-respiring bacteria and have been shown to dechlorinate compounds such as 1,2-dichloroethane. nih.gov Some strains of Dehalogenimonas have demonstrated the ability to dechlorinate chlorinated ethenes, with one strain, 'Candidatus Dehalogenimonas etheniformans' strain GP, capable of detoxifying vinyl chloride to ethene. nih.govasm.org The discovery of trans-dichloroethene-respiring Dehalogenimonas species within a 1,1,2,2-tetrachloroethane-dechlorinating consortium further highlights their potential role in the complete degradation of this contaminant. asm.org

Data Tables

Table 1: Biotic Degradation Pathways of 1,1,2,2-Tetrachloroethane

| Pathway | Initial Reactant | Key Product(s) | References |

| Hydrogenolysis | 1,1,2,2-Tetrachloroethane | 1,1,2-Trichloroethane | cdc.govusgs.govnih.govresearchgate.netnih.gov |

| Dichloroelimination | 1,1,2,2-Tetrachloroethane | 1,2-Dichloroethene (cis and trans) | cdc.govusgs.govnih.govacs.orgresearchgate.net |

| Dichloroelimination | 1,1,2-Trichloroethane | Vinyl Chloride | nih.govnih.gov |

Table 2: Key Microorganisms in 1,1,2,2-Tetrachloroethane Degradation

| Microorganism Genus | Key Role | Relevant Degradation Steps | References |

| Dehalococcoides | Organohalide respiration | Dechlorination of DCEs to VC and ethene | nih.govnih.govresearchgate.netresearchgate.net |

| Dehalogenimonas | Organohalide respiration | Dechlorination of chlorinated ethanes and ethenes | nih.govasm.org |

| Desulfuromonas | Associated with active degradation | Found in degrading microcosms | nih.gov |

Influence of Electron Donors and Environmental Biogeochemical Conditions

The biodegradation of 1,1,2,2-tetrachloroethane (TeCA) is significantly influenced by the availability of electron donors and the prevailing biogeochemical conditions of the environment. In anaerobic settings, the presence of suitable electron donors is crucial for facilitating the reductive dechlorination process.

Studies have shown that a mixture of electron donors can be more effective than a single type. For instance, the dechlorination of trichloroethene (TCE), a daughter product of TeCA, was found to be more efficient with a combination of methanol (B129727) and lactate (B86563) as electron donors compared to methanol alone. nih.gov Lactate, in particular, can be fermented to other organic acids like formate (B1220265) and acetate (B1210297), which in turn stimulate the biodegradative activities of a wider range of microorganisms. researchgate.net Hydrogen also serves as an effective electron donor for the reductive dechlorination of chlorinated compounds. umich.edu

Environmental biogeochemical conditions, such as the redox state of the system, play a pivotal role. The degradation of TeCA and its daughter products is often observed to be more robust under mixed redox conditions. For example, the presence of both iron-reducing and methanogenic conditions has been associated with greater production and subsequent degradation of vinyl chloride (VC), a key and more toxic intermediate. nih.gov The inhibition of methanogenesis, through the addition of sulfate (B86663) or specific inhibitors, has been shown to hinder the degradation of VC. usgs.gov

The composition of the microbial community, which is shaped by these biogeochemical factors, is a key determinant of the degradation pathways and rates. Low microbial biomass and diversity, for instance, can lead to lower degradation rates. usgs.gov Conversely, environments that support a diverse microbial population, including dehalorespiring bacteria, are more conducive to the complete breakdown of TeCA and its byproducts. nih.govusgs.gov

The presence of alternative electron acceptors can also impact the biodegradation of chlorinated ethanes. While moderate concentrations of sulfate may not significantly affect the dechlorination process, higher concentrations can lead to reduced dechlorination activity. nih.gov This is because sulfate-reducing bacteria can compete with dehalogenating bacteria for available electron donors.

Abiotic Degradation Mechanisms

Dehydrochlorination is a significant abiotic degradation pathway for 1,1,2,2-tetrachloroethane, leading to the formation of trichloroethylene (B50587) (TCE). acs.orgacs.org This reaction involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms, resulting in the formation of a double bond. It is not a redox reaction. acs.org

This transformation can occur under various environmental conditions. For instance, dehydrochlorination of TeCA to TCE has been observed in reduced cell-free extracts and killed controls in laboratory studies, indicating its abiotic nature. acs.org The process is also known to be catalyzed by alkaline conditions. chemicalbook.com Impure TeCA is particularly susceptible to decomposition into hydrogen chloride and TCE. chemicalbook.com

The rate of dehydrochlorination can be influenced by the surrounding medium. While it occurs in aqueous solutions, the presence of certain mineral surfaces can also facilitate the reaction.

1,1,2,2-Tetrachloroethane can be abiotically degraded through reactions with naturally occurring reductants in the environment, most notably zero-valent iron (Fe⁰) and ferrous minerals. These materials can donate electrons, leading to the reductive dechlorination of TeCA.

Zero-valent iron is a strong reducing agent that can transform TeCA through two main pathways: dichloroelimination to produce cis- and trans-1,2-dichloroethene (DCE), and dehydrochlorination to form trichloroethylene (TCE). nih.gov Studies have shown that in the presence of iron, the formation of DCE isomers is favored, with the cis isomer being produced in greater quantities than the trans isomer. nih.gov The use of nanoscale zero-valent iron has been found to enhance the degradation rate of highly chlorinated ethanes like TeCA, primarily through β-elimination to form c-DCE and t-DCE. nih.gov

Ferrous minerals, which contain Fe(II), are also capable of reductively dechlorinating chlorinated solvents. The biological production of soluble ferrous iron can enhance the reducing capacity of these minerals, creating a synergistic effect between biotic and abiotic processes. psu.edu Reduced iron minerals such as iron sulfides, iron oxides, and green rusts have all been identified as active agents in the dechlorination of these compounds. psu.edu

The reaction pathways and product distribution can be complex and are influenced by factors such as the specific mineralogy, pH, and the presence of other compounds in the system.

Hydrolysis is another important abiotic degradation pathway for 1,1,2,2-tetrachloroethane. This reaction involves the breaking of a chemical bond by the addition of water. For TeCA, hydrolysis is a pH-dependent process, with degradation occurring more rapidly under neutral to basic conditions. epa.gov

The primary product of the hydrolysis of 1,1,2,2-tetrachloroethane is trichloroethylene (TCE). epa.govcdc.govinchem.org The half-life for this transformation can vary significantly depending on the pH and temperature of the water. At a neutral pH of 7, reported hydrolysis half-lives range from 29 to 102 days. epa.govcdc.gov In groundwater with a lower ionic strength, the half-life has been observed to be around 36 days at a pH of 7.01. cdc.gov

In addition to hydrolysis, other non-redox transformations can occur. For example, in the presence of a strong base, TeCA can be heated to generate the highly explosive dichloroacetylene. chemicalbook.com

Once released into the atmosphere, 1,1,2,2-tetrachloroethane is subject to photolytic and oxidative degradation. The primary mechanism for its removal from the troposphere is through reaction with photochemically produced hydroxyl radicals (•OH). epa.govcdc.gov

The estimated atmospheric lifetime of TeCA due to this reaction is in the range of 43 to 100 days. inchem.org A more specific half-life for this process has been estimated to be around 53 to 54 days. epa.govcdc.gov The reaction proceeds via H-atom abstraction by the hydroxyl radical. cdc.gov

The atmospheric oxidation of TeCA leads to the formation of several intermediate products, including phosgene, formyl chloride (C(=O)ClH), and dichloroacetyl chloride. oecd.org These intermediates are subsequently removed from the atmosphere. Phosgene and formyl chloride are expected to hydrolyze in atmospheric water to form hydrochloric acid (HCl) and carbon dioxide (CO₂). oecd.org Dichloroacetyl chloride will hydrolyze to form HCl and dichloroacetic acid, which can then be removed from the atmosphere through precipitation. oecd.org

While some TeCA may diffuse into the stratosphere and undergo photolysis by shorter wavelength ultraviolet light to produce ozone-depleting chlorine radicals, this is not considered a significant process as less than 1% of tropospheric TeCA is expected to reach the stratosphere. cdc.gov

Characterization of Transformation Products and Metabolites

The transformation of 1,1,2,2-tetrachloroethane (TeCA) in the environment, through both biotic and abiotic pathways, results in a variety of degradation products and metabolites. The specific products formed are dependent on the degradation pathway.

Under anaerobic biodegradation, the primary transformation products of TeCA include:

1,1,2-Trichloroethane (1,1,2-TCA) : Formed through reductive dechlorination (hydrogenolysis). nih.govacs.org

cis-1,2-Dichloroethene (c-DCE) and trans-1,2-Dichloroethene (t-DCE) : Produced via dichloroelimination. nih.govacs.org

Trichloroethylene (TCE) : Can be a product of both biotic and abiotic dehydrochlorination. acs.org

Vinyl Chloride (VC) : A subsequent degradation product of DCE isomers and 1,1,2-TCA. acs.orgcdc.gov

Ethene and Ethane (B1197151) : The final non-toxic end products of complete reductive dechlorination. acs.orgbattelle.org

Abiotic degradation pathways also yield specific products:

Trichloroethylene (TCE) : The main product of hydrolysis and dehydrochlorination. epa.govinchem.org

cis-1,2-Dichloroethene (c-DCE) and trans-1,2-Dichloroethene (t-DCE) : Formed from the reaction of TeCA with zero-valent iron. nih.gov

Dichloroacetyl chloride : A product of the reaction of TeCA with ultraviolet light in the presence of air or oxygen. chemicalbook.com This can then hydrolyze to dichloroacetic acid. nih.gov

In some cases, minor products such as 1,1-dichloroethene have also been observed. inchem.org The table below summarizes the major transformation products of TeCA and the pathways through which they are formed.

| Transformation Product/Metabolite | Formation Pathway(s) |

| 1,1,2-Trichloroethane (1,1,2-TCA) | Anaerobic Biodegradation (Reductive Dechlorination) |

| cis-1,2-Dichloroethene (c-DCE) | Anaerobic Biodegradation (Dichloroelimination), Reaction with Zero-Valent Iron |

| trans-1,2-Dichloroethene (t-DCE) | Anaerobic Biodegradation (Dichloroelimination), Reaction with Zero-Valent Iron |

| Trichloroethylene (TCE) | Anaerobic Biodegradation, Abiotic Dehydrochlorination, Hydrolysis |

| Vinyl Chloride (VC) | Anaerobic Biodegradation (from DCE and 1,1,2-TCA) |

| Ethene | Anaerobic Biodegradation |

| Ethane | Anaerobic Biodegradation |

| Dichloroacetyl chloride | Photolytic/Oxidative Degradation |

| Dichloroacetic acid | Hydrolysis of Dichloroacetyl chloride |

Isotope Fractionation and Kinetic Isotope Effects Kies in Mechanistic Elucidation

Carbon and Chlorine Isotope Fractionation During Transformation

During the transformation of 1,1,2,2-tetrachloroethane (B165197), molecules containing lighter isotopes (e.g., ¹²C and ³⁵Cl) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C and ³⁷Cl). This results in the remaining, unreacted 1,1,2,2-tetrachloroethane becoming progressively enriched in the heavier isotopes. The extent of this enrichment provides valuable clues about the degradation process.

The magnitude of isotope fractionation is quantified by the isotope enrichment factor (ε), which is determined using the Rayleigh distillation equation. This factor relates the change in isotopic composition to the fraction of the compound remaining. Different degradation pathways and conditions yield distinct ε values, making them a powerful tool for process identification.

For 1,1,2,2-tetrachloroethane, carbon isotope enrichment factors (ε_C) have been determined for various degradation reactions. For instance, during dehydrohalogenation induced by hydroxide (OH⁻), which is a concerted (E2) elimination reaction, the carbon isotope fractionation is significant, with reported ε values around -25.6‰. nih.gov In contrast, reductive dechlorination by reactants like Cr(II), granular iron (Fe(0)), and copper-iron bimetal (Cu/Fe) results in ε_C values of -18.7‰, -19.3‰, and -17.0‰, respectively. nih.gov These differences in ε values reflect the distinct mechanisms of C-Cl bond cleavage in each process. nih.gov

It is important to note that the observed enrichment factors can be influenced by various factors, including mass transfer limitations between different phases (e.g., from a non-aqueous phase to an aqueous phase where microbial degradation occurs). acs.org Such limitations can "mask" the intrinsic kinetic isotope effect, leading to variable observed ε values. acs.org

Interactive Data Table: Carbon Isotope Enrichment Factors (ε_C) for 1,1,2,2-Tetrachloroethane Degradation

| Degradation Pathway | Reactant | ε_C (‰) | Reference |

| Dehydrohalogenation (E2) | OH⁻ | -25.6 | nih.gov |

| Reductive Dechlorination | Cr(II) | -18.7 | nih.gov |

| Reductive Dechlorination | Fe(0) | -19.3 | nih.gov |

| Reductive Dechlorination | Cu/Fe | -17.0 | nih.gov |

A more robust method for differentiating between transformation pathways involves the use of dual isotope plots, which correlate the fractionation of two different elements, such as carbon and chlorine. The slope of the line in a plot of δ¹³C versus δ³⁷Cl is known as the dual carbon-chlorine isotope slope (Λ value). This value is approximately equal to the ratio of the respective enrichment factors (Λ ≈ ε_C / ε_Cl). nih.gov

Different reaction mechanisms result in distinct Λ values, providing a powerful tool for pathway identification. For example, reductive β-elimination of 1,1,2,2-tetrachloroethane by Cr(II) exhibits significantly higher chlorine isotope effects compared to dehydrochlorination. researchgate.net This distinction suggests that combined carbon and chlorine isotope analysis can effectively identify reductive transformation processes. researchgate.net While specific Λ values for 1,1,2,2-tetrachloroethane are not extensively documented in the provided search results, the principle has been successfully applied to other chlorinated ethanes and ethenes to distinguish between different degradation pathways, such as dichloroelimination and hydrolysis/dehydrohalogenation. nih.govnih.gov

Elucidation of Reaction Mechanisms through KIE Analysis

Kinetic isotope effects (KIEs) are a fundamental tool for elucidating reaction mechanisms. The KIE is the ratio of the reaction rate of a molecule with lighter isotopes to that of a molecule with heavier isotopes. By measuring the KIE, researchers can gain insights into which bonds are broken or formed in the rate-limiting step of a reaction.

The magnitude of the KIE can indicate whether a particular bond is being cleaved in the rate-determining step. A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-limiting step. For the degradation of 1,1,2,2-tetrachloroethane, significant carbon and chlorine KIEs are expected when C-Cl or C-C bonds are cleaved during the slowest step of the reaction.

For example, the substantial carbon isotope fractionation observed during the dehydrohalogenation of 1,1,2,2-tetrachloroethane is consistent with the cleavage of a C-H and a C-Cl bond in the concerted E2 mechanism. nih.gov In reductive dechlorination processes, the observed KIEs also point to the initial cleavage of a C-Cl bond as a key step. nih.gov The presence of a primary kinetic isotope effect for carbon during the dechlorination of similar compounds suggests that the cleavage of a σ bond is likely the rate-limiting step. nih.gov

The dehydrohalogenation of 1,1,2,2-tetrachloroethane by OH⁻ is a classic example of a concerted (E2) mechanism, and the observed carbon isotope fractionation supports this. nih.gov Theoretical calculations of dual isotope slopes (Λ values) for similar compounds, such as 1,1,2-trichloroethane (B165190), have been used to suggest that dichloroelimination proceeds via a concerted mechanism involving the simultaneous cleavage of two C-Cl bonds. nih.govresearchgate.net By comparing experimentally determined KIEs and Λ values with theoretical predictions for different possible mechanisms, researchers can infer the most likely reaction pathway.

The environmental matrix in which the degradation of 1,1,2,2-tetrachloroethane occurs can significantly influence the observed isotope effects. Factors such as the presence of different microbial communities, geochemical conditions, and mass transfer limitations can alter the extent of isotope fractionation.

In field settings, the degradation of 1,1,2,2-tetrachloroethane can proceed through various pathways, including anaerobic biodegradation. epa.govcdc.gov Studies have shown that anaerobic degradation can lead to products such as 1,1,2-trichloroethane and dichloroethene through simultaneous hydrogenolysis and dichloroelimination. usgs.gov The microbial communities responsible for these transformations can vary spatially and seasonally, potentially leading to different observed isotope effects. usgs.gov

Furthermore, physical processes such as volatilization can also cause isotope fractionation, although studies on related compounds suggest this effect may be small for carbon and hydrogen during volatilization from water. rsc.org The presence of non-aqueous phase liquids (NAPLs) can introduce mass-transfer limitations, which can mask the intrinsic KIEs of the degradation reaction itself, leading to a change in the observed enrichment factors over time. acs.org Therefore, when interpreting isotope data from contaminated sites, it is crucial to consider the potential influence of the environmental matrix on the observed isotope fractionation patterns.

Assessment of Isotope Masking Effects and Their Implications for Mechanistic Interpretation

Several factors can contribute to the masking of intrinsic KIEs during the transformation of 1,1,2,2-Tetrachloroethane. These include, but are not limited to, transport limitations, the presence of multiple reaction pathways occurring simultaneously, and preceding equilibrium or kinetic steps that are not isotopically sensitive.

Detailed Research Findings

Research on the abiotic degradation of 1,1,2,2-Tetrachloroethane has provided insights into the KIEs associated with different reaction pathways, which is crucial for understanding potential masking effects. For instance, distinct carbon and chlorine isotope effects have been measured for reductive β-elimination and dehydrochlorination pathways.

Reductive β-elimination of 1,1,2,2-Tetrachloroethane, which involves the removal of two chlorine atoms from adjacent carbons, exhibits significant carbon and chlorine KIEs. In contrast, dehydrochlorination, the removal of a hydrogen and a chlorine atom from adjacent carbons, shows a notable carbon KIE but a negligible chlorine KIE. The difference in the chlorine isotope effect is a key indicator for distinguishing between these two pathways.

The presence of multiple competing degradation pathways is a primary cause of isotope masking. If 1,1,2,2-Tetrachloroethane undergoes both reductive β-elimination and dehydrochlorination simultaneously, the bulk measured isotope fractionation will be a weighted average of the KIEs of the individual pathways. This can lead to an underestimation of the intrinsic KIE for either reaction and potentially to an incorrect interpretation of the dominant degradation mechanism.

Data Tables

The following table presents the apparent kinetic isotope effects (AKIEs) for carbon and chlorine during the abiotic degradation of 1,1,2,2-Tetrachloroethane via two different pathways. These values are crucial for assessing potential masking effects when both reactions occur concurrently.

| Reaction Pathway | Carbon AKIE (13C) | Chlorine AKIE (37Cl) |

|---|---|---|

| Reductive β-elimination | 1.021 - 1.031 | 1.013 - 1.021 |

| Dehydrochlorination | 1.021 - 1.031 | 1.000 - 1.006 |

Data derived from studies on the abiotic reductive dechlorination of polychlorinated ethanes.

Implications for Mechanistic Interpretation

Applications of 1,1,2,2 Tetrachloro 13c 2 Ethane in Environmental Research and Bioremediation Studies

Source Apportionment and Contaminant Origin Identification

Distinguishing between multiple potential sources of groundwater and soil contamination is a critical challenge in environmental remediation. 1,1,2,2-Tetrachloro(¹³C₂)ethane can be used as a tracer in controlled release studies or to investigate the potential for ongoing leaks from a specific industrial source.

In practice, if a facility is suspected of releasing 1,1,2,2-tetrachloroethane (B165197), the ¹³C-labeled version could be introduced into a contained portion of the system (such as a specific wastewater stream or a section of the subsurface via an injection well) under regulatory approval. Subsequent monitoring of downgradient wells or soil borings for the presence of 1,1,2,2-Tetrachloro(¹³C₂)ethane or its labeled degradation products provides definitive proof of a hydraulic connection and contaminant transport from that source. This method eliminates the ambiguity that arises when the contaminant is already present in the environment from historical, diffuse, or other point sources.

Historically, 1,1,2,2-tetrachloroethane was used as a chemical intermediate in the production of other chlorinated solvents like trichloroethylene (B50587) and tetrachloroethylene, as a metal degreaser, and in paint removers. nih.govepa.govepa.gov Its release into the environment can stem from fugitive emissions during production, industrial discharges, or leaching from hazardous waste sites. nih.govcdc.gov Using the labeled compound helps to isolate and identify the contribution of a specific, active source amidst a backdrop of historical contamination.

In Situ Degradation Pathway Assessment in Contaminated Systems

Understanding how a contaminant breaks down in the subsurface is essential for predicting its long-term behavior and risk. 1,1,2,2-Tetrachloro(¹³C₂)ethane is an invaluable tool for elucidating these degradation pathways under real-world conditions. When introduced into a contaminated site, the ¹³C label acts as a flag, allowing scientists to follow the transformation of the parent compound into its various daughter products.

Research on the unlabeled compound has shown that 1,1,2,2-tetrachloroethane undergoes anaerobic biodegradation through several key pathways, including dichloroelimination to form 1,2-dichloroethene (1,2-DCE) and hydrogenolysis to form 1,1,2-trichloroethane (B165190) (112TCA). usgs.govnih.gov Further degradation can lead to the formation of vinyl chloride (VC), which is more toxic than the parent compound, and ultimately to harmless end products like ethene. usgs.govlsu.edu

By using 1,1,2,2-Tetrachloro(¹³C₂)ethane, researchers can unequivocally confirm these pathways in a specific environment. For example, the detection of ¹³C-labeled 1,2-DCE or ¹³C-labeled vinyl chloride provides direct evidence that these compounds are being generated from the introduced tetrachloroethane, rather than from other co-mingled contaminants. This is particularly important for assessing the risk of toxic daughter product accumulation. usgs.govnih.gov

Table 1: Degradation Pathways of 1,1,2,2-Tetrachloroethane Traceable with ¹³C Labeling

| Initial Reaction Pathway | Resulting Daughter Product | Significance in Environmental Fate |

|---|---|---|

| Dichloroelimination | 1,2-dichloroethene (1,2-DCE) | A primary biotic degradation step under anaerobic conditions. usgs.gov |

| Hydrogenolysis | 1,1,2-trichloroethane (112TCA) | A competing biotic degradation pathway. usgs.gov |

| Dehydrochlorination | Trichloroethylene (TCE) | An abiotic degradation process that can occur alongside biotic pathways. lsu.edu |

| Further Reduction | Vinyl Chloride (VC) | A more toxic daughter product whose production and degradation are critical to risk assessment. usgs.govnih.gov |

| Complete Reductive Dechlorination | Ethene | The desired, non-toxic end product of complete bioremediation. lsu.edu |

Evaluating the Efficacy of Bioremediation and Natural Attenuation Strategies

Monitored Natural Attenuation (MNA) and enhanced bioremediation are common strategies for managing sites contaminated with chlorinated solvents. lsu.eduepa.gov The core principle of these approaches is to rely on or stimulate naturally occurring microorganisms to degrade contaminants. 1,1,2,2-Tetrachloro(¹³C₂)ethane serves as a perfect performance metric to validate the effectiveness of these strategies.

To evaluate MNA, the labeled compound can be introduced into a microcosm study using sediment and groundwater from the site or, in some cases, directly into the aquifer in a controlled test area. usgs.gov By monitoring the disappearance of the ¹³C-labeled parent compound and the appearance of its ¹³C-labeled daughter products over time, researchers can calculate site-specific degradation rates. This provides direct evidence that natural processes are reducing contaminant mass and concentration, a key requirement for adopting MNA as a protective remedy. usgs.govepa.gov

For enhanced bioremediation, where an electron donor like lactate (B86563) or acetate (B1210297) is added to stimulate microbial activity, 1,1,2,2-Tetrachloro(¹³C₂)ethane can be used to quantify the improvement in degradation rates. Researchers can compare the degradation rate of the labeled compound in stimulated versus non-stimulated zones to demonstrate the efficacy of the treatment and optimize the application of amendments. lsu.edu The ability to track the complete conversion to non-toxic ¹³C-ethene is the ultimate proof of a successful remediation strategy. lsu.edu

Validation of Environmental Fate and Transport Models

Environmental models are used to predict how contaminant plumes will migrate and change in concentration over time, informing decisions about water resource management and the need for active remediation. cdc.govepa.gov These models rely on input parameters such as advection, dispersion, sorption, and degradation rates. However, these parameters often carry a high degree of uncertainty.

1,1,2,2-Tetrachloro(¹³C₂)ethane can be used in field-scale tracer tests to calibrate and validate these fate and transport models. By injecting a known quantity of the labeled compound and monitoring its movement and transformation at various points in the aquifer, scientists can derive highly accurate, field-verified values for key transport and degradation parameters. cdc.gov

Computational and Theoretical Chemistry Insights into 1,1,2,2 Tetrachloroethane Reactivity

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations are essential for mapping the potential energy surface of a chemical reaction, allowing for the identification and characterization of short-lived reaction intermediates and high-energy transition states. For 1,1,2,2-tetrachloroethane (B165197), these calculations help elucidate the mechanisms of its primary anaerobic degradation pathways: hydrogenolysis, dichloroelimination, and dehydrochlorination. cdc.gov

Degradation Pathways and Key Species:

Hydrogenolysis: This pathway involves the replacement of a chlorine atom with a hydrogen atom, yielding 1,1,2-trichloroethane (B165190). cdc.govresearchgate.net

Dichloroelimination: This process involves the removal of two chlorine atoms from adjacent carbons to form a double bond, resulting in the formation of either cis- or trans-1,2-dichloroethene. researchgate.netnih.gov

Dehydrochlorination: This abiotic pathway removes a hydrogen and a chlorine atom to produce trichloroethylene (B50587). cdc.govresearchgate.net

Computational studies have investigated these pathways, particularly the reductive dechlorination processes. For instance, calculations have shown that during reductive beta-elimination (a form of dichloroelimination), the 1,1,2,2-tetrachloroethane molecule accepts an electron to form a radical intermediate (1,2,2-trichloroethyl radical). nih.gov These radical conformers are nearly identical in energy and are in rapid equilibrium, which is a key finding from computational models. nih.gov The subsequent transfer of a second electron leads to the final dichloroethene products. nih.gov Using theoretical frameworks like Marcus theory, computational results have demonstrated that the product ratio of Z-1,2-dichloroethylene to E-1,2-dichloroethylene is primarily governed by the relative rates of electron transfer to these radical conformers, rather than the initial conformation of the parent molecule. nih.gov

Automated reaction path search methods, which leverage quantum chemical calculations, can exhaustively explore potential reaction routes, confirming known pathways and potentially uncovering new ones. nih.gov These methods calculate the geometries and energies of reactants, products, intermediates, and the transition states that connect them.

Table 1: Key Intermediates and Transition States in 1,1,2,2-Tetrachloroethane Degradation

| Degradation Pathway | Key Intermediate Species | Key Transition State Type | Final Product(s) |

|---|---|---|---|

| Hydrogenolysis | Radical anion, carbanion | C-Cl bond cleavage | 1,1,2-Trichloroethane |

| Dichloroelimination | 1,2,2-Trichloroethyl radical | Concerted or stepwise C-Cl bond cleavages | cis/trans-1,2-Dichloroethene |

| Dehydrochlorination | - (Often concerted) | Simultaneous H-C and C-Cl bond breaking | Trichloroethylene |

Molecular Dynamics Simulations of Environmental Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of intermolecular interactions. For 1,1,2,2-tetrachloroethane, MD simulations can illuminate its behavior in complex environmental matrices like soil and water, which is critical for predicting its transport and fate.

While specific MD studies focusing solely on 1,1,2,2-tetrachloroethane are not extensively documented in readily available literature, the methodology is well-established for similar organic compounds. researchgate.netnih.gov Such simulations can model key environmental processes:

Sorption/Desorption: MD can simulate the interaction between 1,1,2,2-tetrachloroethane and soil components, such as organic matter and mineral surfaces. This helps in understanding its mobility and potential for leaching into groundwater. Experimental data suggests that 1,1,2,2-tetrachloroethane is not expected to adsorb significantly to soils and sediments. cdc.gov MD simulations could further probe the specific non-covalent interactions (e.g., van der Waals forces) that govern this behavior.

Diffusion in Water: Simulations can calculate the diffusion coefficient of 1,1,2,2-tetrachloroethane in bulk water and at interfaces, which is crucial for predicting its volatilization from surface water. cdc.gov

Behavior at Interfaces: The air-water and sediment-water interfaces are critical zones for environmental transformation. MD simulations can model the orientation and concentration of 1,1,2,2-tetrachloroethane at these interfaces, providing insight into its availability for volatilization or degradation.

To perform such a simulation, a "force field" is required. A force field is a set of parameters that defines the potential energy of the system, including terms for bond stretching, angle bending, and non-bonded interactions like van der Waals and electrostatic forces. Several force fields, such as OPLS (Optimized Potentials for Liquid Simulations), are available and can be parameterized for specific molecules like 1,1,2,2-tetrachloroethane. researchgate.net

Table 2: Components of a Hypothetical MD Simulation for 1,1,2,2-Tetrachloroethane in a Soil-Water System

| Simulation Component | Description | Example Model/Parameter |

|---|---|---|

| 1,1,2,2-Tetrachloroethane Model | Specifies atomic charges and Lennard-Jones parameters for the molecule. | OPLS-AA or a similar all-atom force field. researchgate.net |

| Water Model | Represents the solvent molecules. | TIP3P or SPC/E water model. |

| Surface Model | Represents a mineral surface (e.g., quartz, clay) or soil organic matter. | ClayFF for clay minerals; GROMOS for organic matter. |

| Simulation Engine | Software to run the simulation. | GROMACS, DL_POLY. nih.govvirtualchemistry.org |

| Ensemble | Defines the thermodynamic conditions (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) ensemble. |

Prediction of Kinetic Isotope Effects from First Principles

Kinetic Isotope Effects (KIEs) are changes in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.orglibretexts.org For 1,1,2,2-Tetrachloro(ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)ethane, substituting the common ¹²C with the heavier ¹³C isotope can provide profound insight into the reaction mechanism, particularly the rate-limiting step. The KIE is expressed as the ratio of the rate constant of the light isotopologue (k₁₂) to that of the heavy one (k₁₃).

First-principles calculations, based on quantum mechanics, can predict KIEs by computing the vibrational frequencies of the reactant and the transition state for both isotopologues. nih.gov The key principle is that heavier isotopes form slightly stronger bonds and have lower zero-point vibrational energies. princeton.edu This difference in vibrational energy between the ground state and the transition state for the ¹²C and ¹³C isotopologues determines the magnitude of the KIE. princeton.edu

For the degradation of 1,1,2,2-tetrachloroethane, a primary ¹³C KIE would be expected if a C-Cl or C-H bond is broken at the isotopically labeled carbon in the rate-determining step.

A normal KIE (k₁₂/k₁₃ > 1) typically indicates that the bonding to the isotopic carbon is weaker in the transition state than in the reactant (e.g., bond cleavage). wikipedia.org

An inverse KIE (k₁₂/k₁₃ < 1) suggests that the bonding becomes stiffer in the transition state. wikipedia.org

While specific first-principles KIE calculations for 1,1,2,2-Tetrachloro(ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)ethane are highly specialized, the theoretical approach is well-defined. By calculating the vibrational frequencies for the reactant and the transition states of the hydrogenolysis and dichloroelimination pathways, one can predict the KIE for each step. This allows for direct comparison with experimental KIE data from compound-specific isotope analysis (CSIA) to confirm which reaction pathway is dominant under specific environmental conditions.

Table 3: Predicted ¹³C KIE Values for Degradation Steps of 1,1,2,2-Tetrachloro(ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)ethane

| Reaction Step | Bond(s) Changing at Carbon Center | Anticipated KIE Type (k₁₂/k₁₃) | Mechanistic Implication |

|---|---|---|---|

| Hydrogenolysis | C-Cl bond cleavage | Normal (>1) | C-Cl bond breaking is part of the rate-determining step. |

| Dichloroelimination | C-Cl bond cleavage | Normal (>1) | C-Cl bond breaking is part of the rate-determining step. |

| Dehydrochlorination | C-H and C-Cl bond cleavage | Normal (>1) | Bond cleavages at the carbon center occur in the rate-determining step. |

Note: The values in this table are illustrative of expected outcomes from first-principles calculations and are not from a specific published study on 1,1,2,2-Tetrachloro(~13~C_2_)ethane.

Thermochemical Analysis of Degradation Pathways

Thermochemical analysis involves calculating the changes in thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. These calculations are crucial for determining the energetic feasibility and spontaneity of the different degradation pathways available to 1,1,2,2-tetrachloroethane. Quantum chemistry methods, particularly Density Functional Theory (DFT), are commonly used to compute these values with high accuracy. nih.gov

By calculating the Gibbs free energy of reaction (ΔG_rxn) for each pathway—hydrogenolysis, dichloroelimination, and dehydrochlorination—scientists can predict which route is most thermodynamically favorable under standard conditions.

A negative ΔG_rxn indicates a spontaneous reaction.

By comparing the ΔG_rxn values, one can rank the pathways in order of thermodynamic preference.

Furthermore, computational thermochemistry can be used to determine the activation energy (often approximated by the enthalpy of activation, ΔH‡) for each pathway by calculating the energy of the respective transition state relative to the reactants. nih.gov The pathway with the lowest activation energy will be the kinetically favored route, meaning it will proceed the fastest.

A computational study on the reductive dechlorination of 1,1,2,2-tetrachloroethane analyzed the thermochemistry of the reaction, revealing that the ratio of reaction rate constants should be largely independent of the thermodynamic driving force, which aligned with experimental findings. nih.gov This demonstrates how thermochemical analysis can explain experimental observations that might otherwise be puzzling. nih.gov

Table 4: Illustrative Thermochemical Data for 1,1,2,2-Tetrachloroethane Degradation Pathways

| Degradation Pathway | Reaction | Calculated ΔG°_rxn (kJ/mol) | Thermodynamic Feasibility |

|---|---|---|---|

| Hydrogenolysis | C₂H₂Cl₄ + H₂ → C₂H₃Cl₃ + HCl | < -50 | Highly Favorable |

| Dichloroelimination | C₂H₂Cl₄ + 2e⁻ → C₂H₂Cl₂ + 2Cl⁻ | < -100 | Very Highly Favorable |

| Dehydrochlorination | C₂H₂Cl₄ → C₂HCl₃ + HCl | < 0 | Favorable |

Note: These values are representative and intended for illustrative purposes to demonstrate the output of thermochemical analyses. Actual values depend on the specific computational method and conditions used.

Future Research Directions and Emerging Methodological Advancements

Development of Novel Isotopic Labeling Strategies

The synthesis of isotopically labeled compounds is fundamental to tracking their transformation pathways. While 13C labeling is well-established, future research will likely explore more complex and specific labeling patterns to elucidate reaction mechanisms with greater precision. For instance, the synthesis of 1,1,2,2-Tetrachloroethane (B165197) with site-specific 13C labels could help to pinpoint which carbon-chlorine or carbon-hydrogen bonds are broken during different degradation processes.

Furthermore, the development of novel synthetic methods for producing 1,1,2,2-Tetrachloro(13C2)ethane and other isotopically labeled congeners with high purity and yield remains a key objective. Innovations in this area could involve new catalytic approaches or the use of advanced precursors. Cambridge Isotope Laboratories, Inc. (CIL) has been a significant contributor to the commercialization of novel isotopically labeled compounds for research applications, including those used in nuclear magnetic resonance (NMR) studies. chemie-brunschwig.ch The availability of a wider range of labeled compounds will enable more detailed investigations into the environmental behavior of chlorinated hydrocarbons.

Mechanochemical methods are also emerging as a novel approach for isotopic labeling. For example, liquid-assisted grinding has been used for the 17O-enrichment of oxides, a technique that could potentially be adapted for labeling organic compounds like 1,1,2,2-tetrachloroethane. acs.org Such solvent-free or low-solvent methods offer potential advantages in terms of efficiency and environmental friendliness.

Integration of Multi-Isotope (C, H, Cl) Approaches for Enhanced Mechanistic Resolution

The analysis of a single isotope system, such as carbon (13C/12C), provides valuable information but can sometimes be insufficient to distinguish between different degradation pathways that exhibit similar carbon isotope fractionation. microbe.com The concurrent analysis of multiple isotope systems (e.g., carbon, hydrogen, and chlorine) offers a more powerful tool for mechanistic elucidation. researchgate.net This multi-isotope approach can provide unique isotopic fingerprints for different transformation reactions.

For instance, studies on the reductive dechlorination of polychlorinated ethanes have shown that combining carbon and chlorine isotope analysis can help differentiate between various reaction mechanisms. acs.orgnih.gov While the carbon kinetic isotope effects (KIEs) for different pathways can be similar, the chlorine KIEs often show significant differences, allowing for a clearer distinction. acs.orgnih.gov For example, reductive β-elimination and dehydrochlorination of 1,1,2,2-tetrachloroethane show overlapping carbon isotope effects but distinct chlorine isotope effects. acs.orgnih.gov

Future research will likely focus on expanding the application of multi-isotope analysis to a wider range of environmental conditions and microbial and abiotic degradation processes. researchgate.netdtic.mil This will require the development of robust analytical methods capable of precise and accurate measurements of C, H, and Cl isotope ratios in a single compound from complex environmental samples. researchgate.netub.edu The use of dual isotope plots (e.g., δ13C vs. δ37Cl) is a powerful method to distinguish between different degradation pathways in field studies. uliege.be

Advances in High-Throughput Isotopic Analysis

A significant bottleneck in compound-specific isotope analysis (CSIA) has been the time-consuming nature of sample preparation and analysis. researchgate.net The development of high-throughput analytical methods is crucial for processing the large number of samples often required for detailed site investigations and laboratory studies.

Recent advancements in gas chromatography coupled to mass spectrometry (GC-MS) and isotope ratio mass spectrometry (GC-IRMS) are paving the way for faster and more automated isotopic analysis. researchgate.netscispace.com Innovations in online methods, which eliminate the need for tedious offline sample preparation, are particularly promising. bohrium.com For instance, techniques for the direct analysis of chlorine isotopes of chlorinated hydrocarbons using GC-qMS (quadrupole mass spectrometry) are being refined to improve accuracy and precision. researchgate.net

Furthermore, the development of new analytical systems, such as those for measuring stable hydrogen isotopes in volatile organic compounds (VOCs), is expanding the toolkit for isotopic analysis. dntb.gov.ua The integration of high-resolution mass spectrometry (HRMS) with sophisticated data analysis scripts can also facilitate the non-target analysis of halogenated organic compounds, increasing the efficiency of identifying and quantifying a wide range of compounds and their isotopic compositions in environmental samples. researchgate.net As these high-throughput methods become more routine, they will enable more comprehensive spatial and temporal monitoring of contaminant plumes and degradation processes.

Coupled Experimental and Computational Approaches for Predictive Environmental Chemistry

The combination of laboratory experiments with computational chemistry offers a powerful synergy for understanding and predicting the environmental fate of contaminants like 1,1,2,2-tetrachloroethane. Experimental studies provide essential data on reaction rates and product distributions under specific conditions, while computational models can offer detailed insights into reaction mechanisms at the molecular level. researchgate.netresearchgate.net

For example, computational studies using density functional theory (DFT) can be used to investigate the transition states and energy barriers of different degradation pathways, helping to explain experimentally observed product ratios and isotope effects. researchgate.net Such models have been successfully applied to understand the reductive dechlorination of 1,1,2,2-tetrachloroethane, explaining the observed product distribution of Z- and E-1,2-dichloroethylene. researchgate.netresearchgate.net

Future research will likely see a greater integration of these approaches. Experimental data from isotopic labeling and multi-isotope analysis studies can be used to validate and refine computational models. In turn, these models can be used to predict the behavior of 1,1,2,2-tetrachloroethane and other chlorinated hydrocarbons under a wider range of environmental conditions, helping to guide remediation strategies and risk assessments. nih.govacs.orgdiva-portal.org This coupled approach will be instrumental in developing a more predictive understanding of the environmental chemistry of these important contaminants.

Q & A

Q. What are the primary synthetic pathways for 1,1,2,2-tetrachloroethane in laboratory settings, and how do reaction conditions influence purity?

1,1,2,2-Tetrachloroethane is synthesized via catalytic chlorination of acetylene, yielding high-purity product in closed systems to minimize side products like trichloroethylene . Alternative methods include chlorination of 1,2-dichloroethane or ethylene oxychlorination. Reaction temperature and catalyst selection (e.g., FeCl3) critically affect byproduct formation, necessitating GC-MS or FTIR for purity validation .

Q. How can researchers detect and quantify 1,1,2,2-tetrachloroethane in environmental matrices?

Activated carbon tube sampling followed by solvent desorption (e.g., carbon disulfide) and gas chromatography (GC) with electron capture detection (ECD) is standard for air and water analysis . For groundwater, EPA Method 8260B using purge-and-trap GC/MS achieves detection limits of 0.01–0.2 µg/L, though reporting limits vary by matrix .

Q. What factors govern the environmental fate of 1,1,2,2-tetrachloroethane, and how do these inform remediation strategies?

High volatility (Henry’s law constant ~1.3 × 10<sup>−3</sup> atm·m<sup>3</sup>/mol) drives rapid atmospheric partitioning, with hydroxyl radical-mediated degradation (half-life ~53 days) . Hydrolysis products (e.g., trichloroethylene) and minimal soil adsorption (log Koc ~1.8) suggest pump-and-treat or air sparging as viable remediation methods .

Q. What analytical challenges arise when distinguishing 1,1,2,2-tetrachloroethane from structural isomers in complex mixtures?

Co-elution with 1,1,1,2-tetrachloroethane in GC requires optimized column selection (e.g., DB-624) and confirmation via mass spectrometry (m/z 166.9 for molecular ion) . Isotopic labeling (~13~C2) aids in tracking degradation pathways and resolving spectral overlaps .

Advanced Research Questions

Q. Why does reductive dechlorination of 1,1,2,2-tetrachloroethane yield variable Z:E-dichloroethylene ratios under different reductants?

Experimental studies show a consistent Z:E ratio of 2:1 for most reductants (e.g., sulfides), attributed to Marcus theory-driven electron transfer rates between equilibrating 1,1,2-TCA radicals . Iron reductants deviate (Z:E ~4.5:1) due to organometallic intermediates altering transition states . Computational DFT models (e.g., Gaussian 09) validate these mechanisms by comparing activation energies for β-elimination pathways .

Q. How can researchers reconcile discrepancies in reported atmospheric half-lives of 1,1,2,2-tetrachloroethane?

Conflicting half-life estimates (53 days vs. 2 years) arise from methodological differences: hydroxyl radical reaction rates (Atkinson, 1987) vs. stratospheric photodissociation studies (Singh et al., 1981) . Sensitivity analyses using 3D atmospheric models (e.g., GEOS-Chem) should integrate altitude-dependent degradation and seasonal OH• concentrations .

Q. What mechanisms underlie the hepatocarcinogenicity of 1,1,2,2-tetrachloroethane in murine models, and how are these findings extrapolated to human risk?

NTP studies link oral exposure to hepatocellular carcinomas in mice via cytochrome P450-mediated bioactivation to reactive intermediates (e.g., trichloroacetyl chloride), inducing DNA adducts . Species-specific metabolic differences (e.g., murine GST activity) complicate extrapolation; physiologically based pharmacokinetic (PBPK) modeling is recommended to refine EPA’s “probable human carcinogen” classification .

Q. How does sulfidated zero-valent iron (S-mZVI) enhance 1,1,2,2-tetrachloroethane degradation compared to conventional ZVI?